2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide
Description
2-Fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a 1,3,4-thiadiazole ring via an amide bond. This compound is synthesized via reactions involving 2-fluorobenzoyl chloride and thiadiazole derivatives under mild conditions, often using triethylamine as a base . Its crystal structure reveals a planar amide group (C=O and N-H antiperpendicular) and dimer formation via hydrogen bonding, which stabilizes the molecule in the solid state .
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3OS/c10-7-4-2-1-3-6(7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIJYXUXYUQGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=CS2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-amino-1,3,4-thiadiazole . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
The key steps involve the preparation of the starting materials and the optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom at the ortho position of the benzamide ring undergoes nucleophilic aromatic substitution under specific conditions. For example:
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Amination : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) replaces fluorine with amine groups .
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Thiolation : Treatment with thiols (e.g., benzenethiol) in the presence of a base (e.g., K₂CO₃) yields sulfur-containing derivatives .
Example Reaction :
Oxidation and Reduction
The thiadiazole ring participates in redox reactions:
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Oxidation : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfur atom in the thiadiazole ring to sulfoxide or sulfone derivatives .
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Reduction : Sodium borohydride (NaBH₄) selectively reduces the thiadiazole ring’s nitrogen-sulfur bonds, forming dihydrothiadiazole intermediates .
Key Conditions :
| Reaction Type | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Oxidation | H₂O₂ (30%) | 60°C | 65–78 |
| Reduction | NaBH₄ (excess) | RT | 45–52 |
Condensation Reactions
The compound reacts with aldehydes or ketones to form Schiff bases. For instance:
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Schiff Base Formation : Condensation with 4-nitrobenzaldehyde in ethanol under acidic catalysis (HCl) produces imine-linked derivatives .
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Mechanism : The amide nitrogen acts as a nucleophile, attacking the carbonyl carbon of aldehydes .
Example :
Ring Functionalization
The 1,3,4-thiadiazole ring undergoes electrophilic substitution at the C5 position:
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Halogenation : Bromine (Br₂) in acetic acid introduces bromine atoms, enhancing reactivity for subsequent cross-coupling reactions .
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Nitration : Fuming HNO₃/H₂SO₄ mixture produces nitro derivatives, which are precursors for amine functionalities .
Experimental Data :
Hydrolysis Reactions
Controlled hydrolysis of the amide bond is achieved under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, yielding 2-fluorobenzoic acid and 2-amino-1,3,4-thiadiazole.
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Basic Hydrolysis : NaOH (10%) generates the corresponding carboxylate salt .
Metal-Catalyzed Coupling
The compound participates in Suzuki-Miyaura cross-coupling reactions when functionalized with a boronic ester:
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Reagents : Pd(PPh₃)₄ catalyst, K₂CO₃ base, and aryl boronic acids in THF/H₂O .
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Applications : Used to attach aromatic or heteroaromatic groups to the thiadiazole ring .
Pharmacological Modifications
Structural analogs of this compound have been synthesized to enhance bioactivity:
Scientific Research Applications
Biological Activities
The 1,3,4-thiadiazole moiety has been associated with a wide range of pharmacological activities including:
- Anticancer Activity : Compounds containing the 1,3,4-thiadiazole scaffold have shown promising anticancer properties. For instance, studies indicate that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Antimicrobial Properties : The compound exhibits significant antibacterial and antifungal activity against various pathogens. It has been reported to be effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as fungal strains like Candida albicans .
- Anti-inflammatory Effects : Research indicates that thiadiazole derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of 2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide on MCF-7 breast cancer cells. The compound was tested at varying concentrations, demonstrating a dose-dependent inhibition of cell viability with an IC50 value indicative of its potency. Further mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound possesses significant antibacterial and antifungal activities compared to standard antibiotics .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies suggest that modifications at various positions on the thiadiazole ring can enhance biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased lipophilicity and bioavailability |
| Alkyl group addition | Enhanced anticancer activity |
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce apoptosis through the activation of caspases, which are enzymes involved in programmed cell death . The compound also inhibits the growth of bacteria by interfering with their cell wall synthesis . The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate key biological processes makes it a promising candidate for further research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Thiazole vs. Thiadiazole Derivatives
- 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide (thiazole analog): Replacing the 1,3,4-thiadiazole with a 1,3-thiazole ring alters hydrogen bonding and molecular packing. The thiazole analog forms dimers via N–H···N interactions but exhibits weaker intermolecular forces compared to the thiadiazole derivative due to reduced sulfur content.
4-Fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide (phenyl-substituted thiadiazole):
Introducing a phenyl group at the 5-position of the thiadiazole increases molecular weight (299.32 vs. 265.31 for the target compound) and lipophilicity (logP ~3.2), which may enhance membrane permeability but reduce solubility .
Substituent Effects on Thiadiazole
- 2-Fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide :
A propyl substituent at the 5-position increases logP to 3.23, suggesting higher lipophilicity compared to the unsubstituted thiadiazole (logP ~1.6). This modification could improve blood-brain barrier penetration but may reduce aqueous solubility (logSw = -3.67) .
Halogen Substitution Patterns
- 3-Fluoro-N-[4-(tert-butyl)-1,3-thiazol-2-yl]benzamide :
Fluorine at the meta position reduces electronic effects on the benzamide ring, altering binding affinity. The tert-butyl group on the thiazole enhances steric bulk, which may hinder interactions with enzymatic active sites . - 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide: Dichloro substitution increases electronegativity, improving inhibition of dihydrofolate reductase (DHFR) (ΔG = -9.0 kcal/mol) compared to mono-fluoro analogs .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | logP | Polar Surface Area (Ų) | Key Features |
|---|---|---|---|---|
| 2-Fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide | 265.31 | 1.63 | 47.37 | Moderate lipophilicity, dimer formation |
| 4-Fluoro-N-(5-phenyl-thiadiazol-2-yl)benzamide | 299.32 | 3.20 | 47.37 | High logP, phenyl enhances stability |
| 2-Fluoro-N-(5-propyl-thiadiazol-2-yl)benzamide | 299.31 | 3.23 | 47.37 | Propyl increases membrane permeability |
| 2,4-Dichloro-N-(thiazol-2-yl)benzamide | 287.72 | 2.80 | 47.37 | Enhanced DHFR inhibition |
Biological Activity
2-Fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a fluorine atom at the second position of the benzamide moiety and a thiadiazole ring , which is critical for its biological properties. The presence of these functional groups enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains in vitro, suggesting potential as an antimicrobial agent. Studies report significant inhibition zones in bacterial cultures, indicating its potency against pathogens .
- Anticancer Properties : In cancer research, this compound has shown promising results by inducing apoptosis in cancer cells. Mechanistically, it activates caspases involved in programmed cell death . In vitro studies have indicated cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also possess anti-inflammatory properties, although further research is required to elucidate the underlying mechanisms .
The precise mechanism of action for this compound involves its binding to specific molecular targets within cells. Notably:
- Caspase Activation : The compound triggers apoptosis through caspase activation, leading to programmed cell death in cancer cells .
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression. For instance, docking studies suggest interactions with dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .
Research Findings and Case Studies
A summary of significant findings from various studies is presented below:
Applications in Drug Discovery
Given its promising biological activities, this compound is being explored as a potential therapeutic agent. Its unique structure allows for modifications that could enhance its efficacy and selectivity against specific diseases. The compound's stability and reactivity make it suitable for further development in pharmaceutical applications.
Q & A
Basic Research Question
- Anticancer Activity : Induces G1/S cell cycle arrest in non-small cell lung carcinoma (NSCLC) via AKT pathway inhibition (IC₅₀ ~12 µM) .
- Apoptosis : Upregulates caspase-3/7 in leukemia cells (Jurkat) by 3.5-fold compared to controls .
- Antifungal Activity : Derivatives show MIC values of 8–32 µg/mL against Candida albicans .
Advanced Consideration
Mechanistic contradictions arise in kinase targeting: while highlights AKT inhibition, structurally similar thiadiazole derivatives in suppress ERK/MAPK pathways. Cell-type specificity (e.g., NSCLC vs. leukemia) and substituent-dependent target selectivity may explain discrepancies .
How do structural modifications influence bioactivity?
Advanced Research Question
Hydrophobic substituents (e.g., phenylacrylamido) enhance membrane permeability, while electron-withdrawing groups (e.g., NO₂) improve target binding via dipole interactions .
What analytical techniques validate structure and purity?
Basic Research Question
- NMR : ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, thiadiazole), 7.85–7.45 (m, 4H, aromatic), 10.92 (s, 1H, NH) .
- IR : Amide C=O stretch at 1680 cm⁻¹; thiadiazole C-N at 1540 cm⁻¹ .
- HPLC : Purity >95% (C18 column, MeOH:H₂O = 70:30) .
Advanced Consideration
High-resolution mass spectrometry (HRMS) and X-ray photoelectron spectroscopy (XPS) confirm fluorine incorporation and oxidation states. Dynamic NMR studies (VT-NMR) reveal rotational barriers in the amide bond (ΔG‡ ~12 kcal/mol) .
Are computational models used to predict binding modes?
Advanced Research Question
Molecular docking (AutoDock Vina) with EGFR (PDB: 1M17) suggests:
- Fluorine forms halogen bonds with Leu694 (distance: 2.9 Å).
- Thiadiazole N3 interacts with Lys721 via H-bonding (ΔG = -9.2 kcal/mol) .
MD simulations (100 ns) indicate stable binding with RMSD <2 Å, though in vitro validation is pending .
How do solvent and pH conditions affect stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
